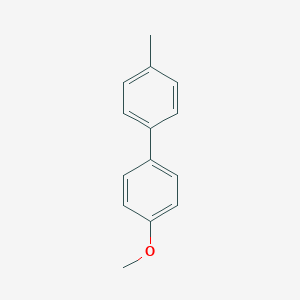

4-Methoxy-4'-methylbiphenyl

Overview

Description

4-Methoxy-4’-methylbiphenyl is an organic compound with the molecular formula C₁₄H₁₄O. It is a derivative of biphenyl, where one phenyl ring is substituted with a methoxy group (-OCH₃) and the other with a methyl group (-CH₃). This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4’-methylbiphenyl typically involves the following steps:

-

Friedel-Crafts Alkylation: : This reaction involves the alkylation of anisole (methoxybenzene) with a methyl-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

-

Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 4-Methoxy-4’-methylbiphenyl in high purity .

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-4’-methylbiphenyl may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-methylbiphenyl undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 4-methylbiphenyl-4-methanol.

Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO₂) can be introduced using appropriate reagents and catalysts.

Major Products

Oxidation: 4-Methylbiphenyl-4-carboxaldehyde

Reduction: 4-Methylbiphenyl-4-methanol

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Methoxy-4’-methylbiphenyl has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pharmaceuticals: It is investigated for its potential use in drug development due to its structural similarity to biologically active biphenyl compounds.

Analytical Chemistry: The compound is used as a standard reagent in fluorescence spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-methylbiphenyl involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the biphenyl core provides a rigid framework for binding to specific sites on target molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

4-Methoxybiphenyl: Lacks the methyl group on the second phenyl ring.

4-Methylbiphenyl: Lacks the methoxy group on the first phenyl ring.

4-Hydroxy-4’-methylbiphenyl: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

4-Methoxy-4’-methylbiphenyl is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Biological Activity

4-Methoxy-4'-methylbiphenyl (C14H14O) is a biphenyl derivative that has garnered attention for its diverse biological activities. This compound is characterized by a methoxy group and a methyl group at the para positions of the biphenyl structure. The biological implications of such modifications are significant, influencing its pharmacological potential and metabolic pathways.

This compound is a colorless to pale yellow liquid with a molecular weight of 210.26 g/mol. Its structure can be represented as follows:

1. Metabolic Pathways

Research indicates that this compound undergoes metabolic conversion primarily in the liver, where it is transformed into various metabolites, including 4-hydroxybiphenyl. Studies using rat isolated hepatocytes have shown that the compound is subjected to phase I and phase II metabolism, leading to the formation of sulfated and glucuronidated conjugates .

Table 1: Metabolic Pathways of this compound

| Metabolite | Pathway Type | Enzyme Involved |

|---|---|---|

| 4-Hydroxybiphenyl | Phase I | Cytochrome P450 |

| Sulfate Conjugates | Phase II | Sulfotransferases |

| Glucuronide Conjugates | Phase II | UDP-glucuronosyltransferases |

2. Genotoxicity Studies

In vitro studies have assessed the genotoxic potential of this compound using bacterial strains (Salmonella typhimurium) and mammalian cell assays. The results suggest that this compound exhibits mutagenic properties under certain conditions, particularly when activated by metabolic enzymes .

Case Study: Genotoxicity Assessment

A study evaluated the mutagenicity of various biphenyl derivatives, including this compound, revealing a correlation between structural modifications and increased mutagenic activity. The study utilized both in vitro and in vivo models to assess chromosomal aberrations in bone marrow cells .

3. Antioxidant Activity

Emerging research highlights the antioxidant properties of this compound, which may contribute to its protective effects against oxidative stress. Antioxidant assays indicate that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .

Potential Therapeutic Applications

Due to its diverse biological activities, this compound may hold promise in several therapeutic areas:

- Anticancer Activity : The ability to modulate metabolic pathways and exhibit genotoxic effects positions this compound as a candidate for further investigation in cancer research.

- Antioxidant Therapy : Its antioxidant properties suggest potential use in formulations aimed at reducing oxidative stress-related diseases.

Properties

IUPAC Name |

1-methoxy-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-3-5-12(6-4-11)13-7-9-14(15-2)10-8-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKBXZKXIBPNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364805 | |

| Record name | 4-Methoxy-4'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53040-92-9 | |

| Record name | 4-Methoxy-4'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.